REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].Cl[C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[C:15]([O:18][CH3:19])[CH:16]=2)[N:11]=[CH:10][CH:9]=1.[CH3:20][O:21][C:22]([C:24]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[NH:26][CH:25]=1)=[O:23]>CC(N(C)C)=O.C(OCC)(=O)C.O>[CH3:20][O:21][C:22]([C:24]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[N:26]([C:8]2[C:17]3[C:12](=[CH:13][CH:14]=[C:15]([O:18][CH3:19])[CH:16]=3)[N:11]=[CH:10][CH:9]=2)[CH:25]=1)=[O:23] |f:0.1.2|
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Name
|
|
Quantity
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1.73 g
|
Type
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reactant
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Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.968 g
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Type
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reactant
|
Smiles
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ClC1=CC=NC2=CC=C(C=C12)OC
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Name
|
|
Quantity
|
0.876 g
|
Type
|
reactant
|
Smiles
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COC(=O)C1=CNC2=CC=CC=C12
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Type
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CUSTOM
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Details
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After stirring at a temperature in the region of 140° C. for 20 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture is cooled
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Type
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CUSTOM
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Details
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The organic phase is separated off by settling
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Type
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WASH
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Details
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washed with three times 200 cm3 of water and 200 cm3 of saturated aqueous sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
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it is dried over magnesium sulphate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated to dryness under reduced pressure (2.7 kPa)
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Type
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CUSTOM
|
Details
|
The residue obtained
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Type
|
CUSTOM
|
Details
|
is purified by flash chromatography [eluent
|
Type
|
CONCENTRATION
|
Details
|
Concentrating these fractions to dryness under reduced pressure (2.7 kPa)
|
Type
|
CUSTOM
|
Details
|
results in 0.7 g of 3-methoxycarbonyl-1-(6-methoxyquinol-4-yl)-1H-indole in the form of a white powder
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=CN(C2=CC=CC=C12)C1=CC=NC2=CC=C(C=C12)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |